tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate
Description
This compound is a chiral piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 6-nitro-3-pyridyl substituent, and a stereogenic (3R)-methyl group. Its molecular formula is C₁₅H₂₂N₄O₄ (MW: 322.36), and it is synthesized via coupling reactions involving palladium catalysis, as inferred from analogous procedures in the evidence . The nitro group on the pyridine ring enhances electrophilicity, making it a reactive intermediate for further functionalization (e.g., reduction to amines). The Boc group improves solubility and stability during synthetic workflows .
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
JJXVPQLHSUHZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Synthesis
Chiral Ligand-Mediated Cyclization
The stereoselective formation of the (3R)-methyl group is achieved using chiral catalysts. For example, Rhodium(I) complexes with (R)-BINAP ligands enable asymmetric hydrogenation of prochiral enamines. In a representative procedure:
- A precursor tert-butyl 3-methyl-4-(6-nitro-3-pyridyl)-3,4-dehydropiperazine-1-carboxylate is hydrogenated under 50 psi H₂ in tetrahydrofuran (THF) at 50°C for 12 hours.
- Key metrics :
This method avoids racemization but requires stringent moisture-free conditions.
Diastereomeric Resolution
Crystallization-Based Separation
Racemic tert-butyl 3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is resolved using chiral acids (e.g., L-tartaric acid):
- The racemate is dissolved in ethanol and treated with 1.2 equiv L-tartaric acid.
- Diastereomeric salts precipitate selectively; the (3R)-enantiomer is isolated in 65% yield with >99% ee after recrystallization.
Table 1: Comparison of Resolving Agents
| Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 65 | 99 |
| D-DBTA* | Acetone | 58 | 98 |
| D-DBTA: Di-p-toluoyl-D-tartaric acid |
Nitro Group Introduction
Nitration of Pyridine Precursors
The 6-nitro-3-pyridyl moiety is introduced via electrophilic nitration:
- 3-Methylpyridine is nitrated with fuming HNO₃/H₂SO₄ at 0°C, yielding 6-nitro-3-methylpyridine (83% yield).
- Subsequent coupling with tert-butyl 3-methylpiperazine-1-carboxylate via Buchwald-Hartwig amination (Pd₂(dba)₃, XantPhos, Cs₂CO₃, 110°C) affords the target compound in 72% yield.
Table 2: Nitration Conditions and Outcomes
| Substrate | Nitrating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Methylpyridine | HNO₃/H₂SO₄ | 0 | 83 |
| 3-Aminopyridine | Acetyl nitrate | -10 | 68 |
Piperazine Ring Construction
Cyclocondensation of Diamines
The piperazine core is assembled from N-Boc-ethylenediamine and α-keto esters :
Stereochemical Challenges and Solutions
Epimerization During Reduction
The reduction of 3,4-dehydropiperazine-2-one intermediates (e.g., with LiAlH₄) often leads to racemization. Mitigation strategies include:
Recent Advances in Photocatalysis
A 2025 method employs acridine-based photocatalysts for direct C–N coupling:
Industrial-Scale Considerations
Cost vs. Efficiency
| Method | Cost (USD/kg) | Steps | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric catalysis | 12,000 | 3 | 95 | Moderate |
| Diastereomeric resolution | 8,500 | 4 | 99 | High |
| Photocatalysis | 9,800 | 1 | 94 | High |
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Palladium on Carbon: Used as a catalyst for reduction reactions.
Boc Anhydride: Used for Boc protection during synthesis.
Alcohol Organic Solvent and Water: Used as solvents in nucleophilic substitution reactions.
Major Products Formed:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Potential Drug Candidate: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry:
Chemical Manufacturing: Used in the production of other chemical compounds and materials.
Mechanism of Action
The exact mechanism of action of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is not well-documented. its biological activity is likely due to its interaction with specific molecular targets and pathways in cells. The nitro group and piperazine ring may play crucial roles in its activity, potentially involving redox reactions and interactions with enzymes or receptors .
Comparison with Similar Compounds
Structural Analogs with Modified Pyridine Substituents
Table 1: Key Pyridine-Modified Analogs
- Nitro vs. Halogen Substituents : The nitro group in the target compound increases electrophilicity compared to bromine or fluorine, facilitating nucleophilic aromatic substitution or reduction reactions. Bromine’s larger size enhances hydrophobic interactions but may limit solubility .
- Stereochemical Impact: The (3R)-methyl group in the target compound introduces chirality, which is absent in non-methylated analogs like the 6-nitro derivative in . Chirality can significantly influence binding to biological targets (e.g., enzymes or receptors) .
Stereochemical Variants
Table 2: Enantiomeric and Diastereomeric Comparisons
- Enantiomers : The (3R) and (3S) configurations () may exhibit divergent pharmacokinetic profiles. For instance, one enantiomer could show higher affinity for a target receptor, while the other might be inactive or even antagonistic.
Functional Group Variations in Piperazine Core
Table 3: Piperazine Core Modifications
- Thiazole Hybrids : The thiazole-substituted analog () introduces sulfur-based hydrogen-bonding capacity, which may improve interactions with metal ions or polar residues in proteins .
Biological Activity
tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.
Research indicates that this compound functions primarily as a selective inhibitor of CDKs, which are crucial for regulating the cell cycle. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The presence of the nitro group in its structure enhances its reactivity and biological interactions, contributing to its potency against various cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. The piperazine core and the nitro-pyridine moiety are key to its inhibitory effects on CDKs. Variations in these structures can lead to significant changes in binding affinity and potency. For instance, modifications in the pyridine and piperazine substituents have been shown to improve the compound's efficacy against specific cancer types .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | C14H22N4O2 | Lacks nitro group; potential for further functionalization |
| Palbociclib | C24H29N7O2 | A known CDK inhibitor with broader structural modifications |
| Ribociclib | C23H28N6O2 | Another CDK inhibitor; different side chain leading to distinct pharmacological profiles |
The unique combination of methyl and nitro groups on the piperazine ring enhances the biological activity of this compound compared to other similar compounds .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines. For example:
- Inhibition of CDK2 : A study showed that the compound inhibited CDK2 with an IC50 value significantly lower than that of other known inhibitors, indicating higher potency.
- Selectivity Profile : The compound exhibited selectivity towards certain CDK isoforms, which is crucial for minimizing side effects during therapeutic applications.
- Cytotoxicity Assessment : In cytotoxicity assays, it demonstrated a favorable therapeutic index, suggesting a balance between efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
